molecular formula C17H20N2O B5706676 N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide

Cat. No. B5706676
M. Wt: 268.35 g/mol
InChI Key: ITPAXDOQXYZOPR-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide, also known as DMAB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAB belongs to the class of amides and is widely used as a fluorescent probe and a pH indicator. The compound is known for its unique chemical properties and has been used in various fields of scientific research, including pharmacology, biochemistry, and molecular biology.

Mechanism of Action

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide acts as a fluorescent probe by undergoing a photo-induced electron transfer (PET) process. The compound absorbs light at a specific wavelength and emits light at a longer wavelength, which can be detected using fluorescence spectroscopy. The PET process is dependent on the polarity and environment of the surrounding medium, which makes N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide a useful tool for studying the microenvironment of biomolecules.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide has been shown to have a minimal effect on the biochemical and physiological processes of cells and organisms. The compound is relatively non-toxic and does not interfere with cellular metabolism or function. However, N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide can interact with certain biomolecules and alter their conformation, which can affect their function.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide has several advantages as a fluorescent probe, including its high sensitivity, selectivity, and stability. The compound is also relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research. However, N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide has some limitations, including its limited solubility in aqueous solutions and its potential for photobleaching under certain conditions.

Future Directions

There are several potential future directions for the use of N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide in scientific research. One area of interest is the development of new fluorescent probes based on the chemical structure of N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide. These probes could have improved properties, such as increased sensitivity and selectivity, and could be used to study a wider range of biomolecules and cellular processes. Another area of interest is the application of N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide in medical diagnostics and imaging, where the compound could be used to detect and monitor disease biomarkers in vivo. Overall, N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide has the potential to be a valuable tool for scientific research and could have important applications in a variety of fields.

Synthesis Methods

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide can be synthesized through a multistep process involving the reaction of 4-dimethylaminobenzaldehyde with 2,5-dimethylphenylhydrazine followed by the condensation of the resulting Schiff base with acetic anhydride. The final product is obtained after purification by recrystallization.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide has been widely used as a fluorescent probe in various fields of scientific research. The compound has been used to study the binding of proteins, DNA, and RNA, as well as the localization and trafficking of biomolecules in cells. N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide is also used as a pH indicator in biological systems and has been used to study the pH-dependent conformational changes of proteins and enzymes.

properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-12-5-6-13(2)16(11-12)17(20)18-14-7-9-15(10-8-14)19(3)4/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPAXDOQXYZOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)phenyl]-2,5-dimethylbenzamide

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